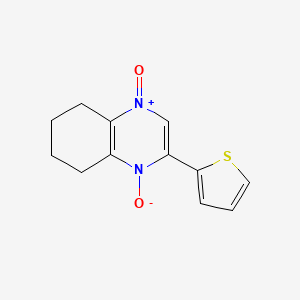
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is a heterocyclic compound that contains a quinoxaline core with a thiophene ring attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate typically involves the reaction of a quinoxaline derivative with a thiophene-containing reagent under specific conditions. One common method involves the use of a cyclization reaction where the quinoxaline core is formed first, followed by the introduction of the thiophene ring through a substitution reaction. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as palladium or copper, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoxaline derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline and thiophene derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in microbial and cancer cells. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Oxo-3-(thiophen-2-yl)-isochroman-4-carboxylic acid methyl ester: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
Chalcone derivatives: Contain a thiophene ring and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Uniqueness
1-Oxo-3-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoxalin-1-ium-4(1H)-olate is unique due to its specific combination of a quinoxaline core and a thiophene ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial fields.
Properties
CAS No. |
88820-04-6 |
|---|---|
Molecular Formula |
C12H12N2O2S |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
4-oxido-3-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2S/c15-13-8-11(12-6-3-7-17-12)14(16)10-5-2-1-4-9(10)13/h3,6-8H,1-2,4-5H2 |
InChI Key |
HQMCNBHXLQSDFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CS3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
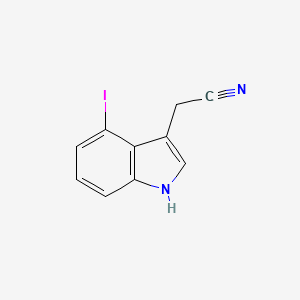
![(8aR)-7-[3-(trifluoromethyl)benzyl]tetrahydro[1,3]thiazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B14141881.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)
![(5E)-5-(2-methylbenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B14141892.png)

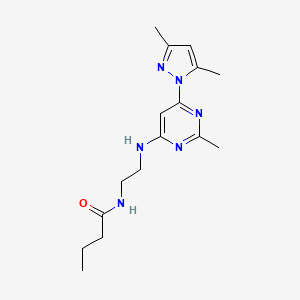
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
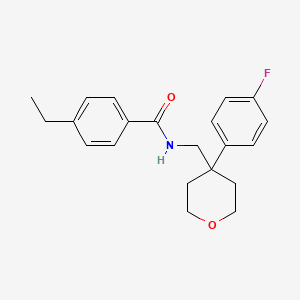
![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrofuran-2-carboxamide](/img/structure/B14141923.png)
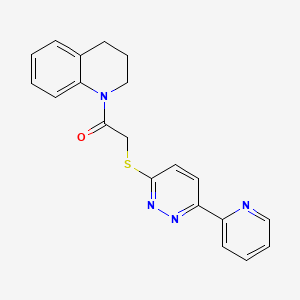
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
![5-[2-(3,4,5-Trimethoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14141931.png)
![1-tert-butyl-4-[(E)-4-phenoxybut-2-enyl]sulfonylbenzene](/img/structure/B14141935.png)
